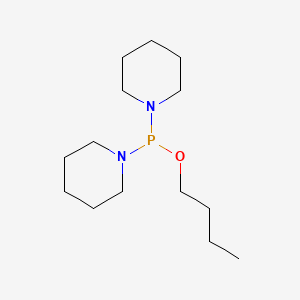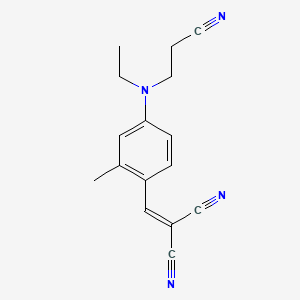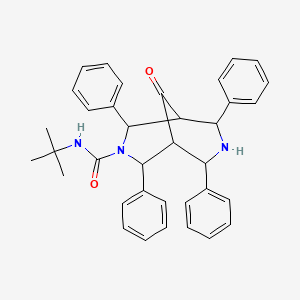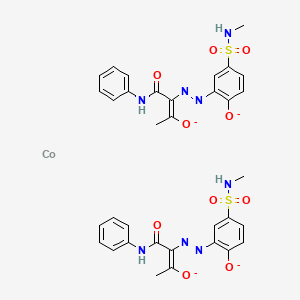
2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride is a heterocyclic organic compound with the molecular formula C17H24ClNO2 and a molecular weight of 309.831 g/mol . It is also known by its IUPAC name, this compound. This compound is primarily used for experimental and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride involves the esterification of 1,4-dihydro-1-naphthoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the use of a dehydrating agent to facilitate the esterification process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photoredox catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound’s ester and amine functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydro-1-naphthoic acid 2-(diethylamino)ethyl ester hydrochloride
- 8-Chloro-5-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium chloride
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl N-naphthalen-1-ylcarbamatechloride .
Uniqueness
2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring with ester and amine functionalities makes it versatile for various applications in research and industry .
Properties
CAS No. |
67293-09-8 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)12-13-20-17(19)16-11-7-9-14-8-5-6-10-15(14)16;/h5-8,10-11,16H,3-4,9,12-13H2,1-2H3;1H |
InChI Key |
GQPKVSSOPCEAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1C=CCC2=CC=CC=C12.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


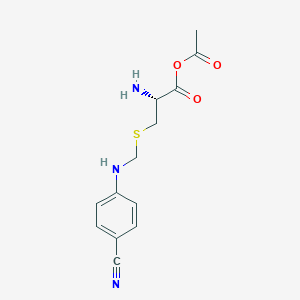




![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
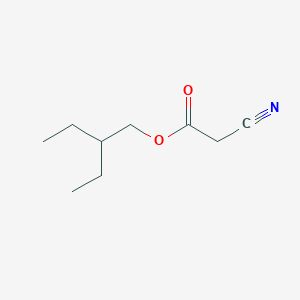
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
